![molecular formula C13H17N3O2S B12114611 [1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate](/img/structure/B12114611.png)
[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-méthoxyphényl)-5-oxopyrrolidin-3-yl]méthyl carbamimidothioate: est un composé organique synthétique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un cycle pyrrolidinone substitué par un groupe méthoxyphényle et une fraction carbamimidothioate, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du [1-(4-méthoxyphényl)-5-oxopyrrolidin-3-yl]méthyl carbamimidothioate implique généralement les étapes suivantes :
Formation du cycle pyrrolidinone : Ceci peut être réalisé par la cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe méthoxyphényle : Cette étape implique souvent l'utilisation d'un halogénure de méthoxyphényle et d'une base appropriée pour faciliter la substitution nucléophile.
Fixation du groupe carbamimidothioate : Cela peut être fait en faisant réagir l'intermédiaire avec du chlorure de thiocarbamoyle en présence d'une base.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures de contrôle qualité strictes.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxyphényle, conduisant à la formation de dérivés quinoniques.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle dans le cycle pyrrolidinone, le transformant en groupe hydroxyle.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d'une base.
Principaux produits :
Oxydation : Dérivés quinoniques.
Réduction : Dérivés pyrrolidinoniques hydroxylés.
Substitution : Divers dérivés phényliques substitués.
Applications de la recherche scientifique
Chimie :
Synthèse de molécules complexes : Le composé peut être utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Catalyse : Il peut servir de ligand dans les réactions catalytiques.
Biologie :
Inhibition enzymatique : Le composé peut être étudié pour son potentiel à inhiber des enzymes spécifiques.
Sondes biologiques : Il peut être utilisé comme sonde pour étudier les voies biologiques.
Médecine :
Développement de médicaments : La structure unique du composé en fait un candidat pour le développement de médicaments, en particulier pour cibler des protéines ou des voies spécifiques.
Industrie :
Science des matériaux : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du [1-(4-méthoxyphényl)-5-oxopyrrolidin-3-yl]méthyl carbamimidothioate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux sites actifs des enzymes ou des récepteurs, inhibant ainsi leur fonction. Cette interaction peut conduire à la modulation de diverses voies biochimiques, entraînant l'effet thérapeutique ou biologique souhaité.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes.
Biological Probes: It can be used as a probe to study biological pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their function. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Composés similaires :
- [4-(4-méthoxyphényl)-5-oxopyrrolidin-3-yl]méthyl carbamimidothioate
- [1-(4-méthoxyphényl)-5-oxopyrrolidin-3-yl]méthyl carbamimidothioate
Unicité :
- Caractéristiques structurales : La présence à la fois du groupe méthoxyphényle et de la fraction carbamimidothioate dans la même molécule est unique.
- Réactivité : La capacité du composé à subir diverses réactions chimiques le rend polyvalent pour différentes applications.
- Applications : Ses applications potentielles dans de multiples domaines, y compris la chimie, la biologie, la médecine et l'industrie, mettent en évidence son caractère unique.
Cet article détaillé fournit un aperçu complet du [1-(4-méthoxyphényl)-5-oxopyrrolidin-3-yl]méthyl carbamimidothioate, couvrant son introduction, ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d'action et sa comparaison avec des composés similaires
Propriétés
Formule moléculaire |
C13H17N3O2S |
|---|---|
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate |
InChI |
InChI=1S/C13H17N3O2S/c1-18-11-4-2-10(3-5-11)16-7-9(6-12(16)17)8-19-13(14)15/h2-5,9H,6-8H2,1H3,(H3,14,15) |
Clé InChI |
JDEWAAYFRXLRSX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CC(CC2=O)CSC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


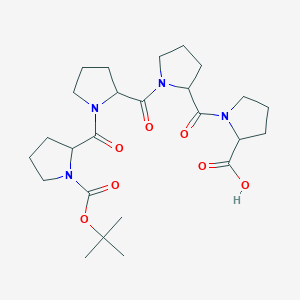

![(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114547.png)

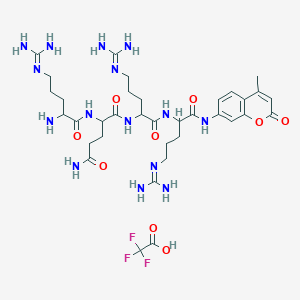


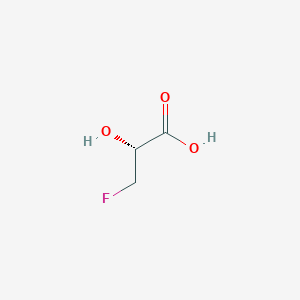
![1-acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12114567.png)
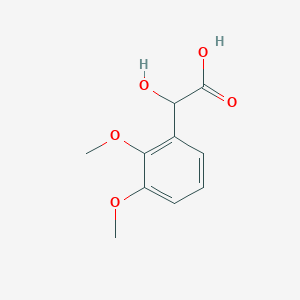
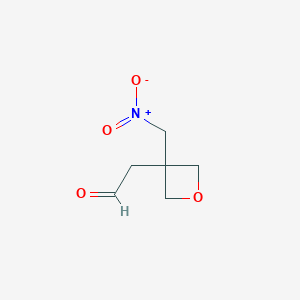
![6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114585.png)

![2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12114596.png)
